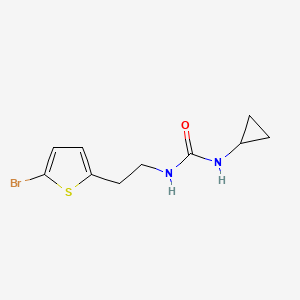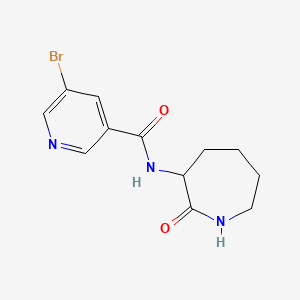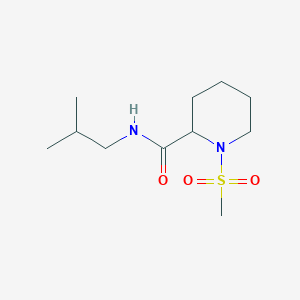
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea is a compound that features a thiophene ring substituted with a bromine atom, an ethyl chain, and a cyclopropylurea moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . The presence of the bromine atom and the cyclopropylurea group in this compound potentially enhances its reactivity and biological activity.
Métodos De Preparación
The synthesis of 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. Another approach involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Análisis De Reacciones Químicas
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Aplicaciones Científicas De Investigación
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea involves its interaction with molecular targets and pathways. The thiophene ring can interact with various biological targets, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The bromine atom can enhance the compound’s binding affinity to its targets, while the cyclopropylurea group can modulate its pharmacokinetic properties .
Comparación Con Compuestos Similares
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus. The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other thiophene derivatives.
Propiedades
Fórmula molecular |
C10H13BrN2OS |
|---|---|
Peso molecular |
289.19 g/mol |
Nombre IUPAC |
1-[2-(5-bromothiophen-2-yl)ethyl]-3-cyclopropylurea |
InChI |
InChI=1S/C10H13BrN2OS/c11-9-4-3-8(15-9)5-6-12-10(14)13-7-1-2-7/h3-4,7H,1-2,5-6H2,(H2,12,13,14) |
Clave InChI |
QOAOSURSBXZOLF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)NCCC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















